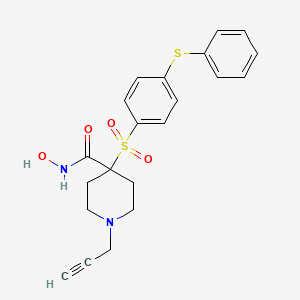
S-decanoyl-4'-phosphopantetheine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-decanoyl-4'-phosphopantetheine is an S-acyl-4'-phosphopantetheine obtained by formal condensation of the thiol group of D-pantetheine 4'-phosphate with the carboxy group of decanoic acid. It has a role as a mouse metabolite. It derives from a decanoic acid. It is a conjugate acid of a this compound(2-).
Applications De Recherche Scientifique
Enzyme Characterization and Functions
- Cloning and Characterization of 4′-Phosphopantetheinyl Transferase : A study identified and characterized a human 4′-phosphopantetheinyl transferase with broad substrate specificity. This enzyme is primarily expressed in the cytosol and is involved in transferring the 4′-phosphopantetheine moiety of coenzyme A to various carrier proteins, playing a significant role in fatty acid synthase and mitochondrial functions (Joshi, Zhang, Rangan, & Smith, 2003).
Structural Insights
- Solution Structures of Spinach Acyl Carrier Protein Complexes : A study using NMR solution structures revealed how spinach acyl carrier protein (ACP) binds to fatty acids, specifically decanoate and stearate, attached to the 4'-phosphopantetheine prosthetic group. This demonstrated the conformational flexibility of ACP in accommodating various binding partners (Zornetzer, Fox, & Markley, 2006).
Biosynthetic Pathways
- Role in Coenzyme A Biosynthesis : Phosphopantetheine adenylyltransferase (PPAT) is a key enzyme in bacterial CoA biosynthesis, catalyzing a rate-limiting step in the transfer of an adenylyl group from ATP to 4′-phosphopantetheine (Izard & Geerlof, 1999).
- Phosphopantetheine-Dependent Enzymes in Metabolism : These enzymes are involved in various biosynthetic pathways, including fatty acid synthases, polyketide synthases, and nonribosomal polypeptide synthases. They utilize the 4′-phosphopantetheine moiety for acyl transfer and activation processes (Crump & Shoolingin‐Jordan, 2002).
Therapeutic Implications
- Inhibitors of Coenzyme-A Biosynthesis as Antimicrobials : A study identified new antimicrobials, termed adipostatins, as inhibitors of Coenzyme-A biosynthesis, targeting phosphopantetheine and related enzymes. These inhibitors displayed potent activity against pathogenic strains, highlighting the therapeutic potential of targeting CoA biosynthesis (Gomez-Rodriguez et al., 2020).
Propriétés
Formule moléculaire |
C21H41N2O8PS |
|---|---|
Poids moléculaire |
512.6 g/mol |
Nom IUPAC |
S-[2-[3-[[(2R)-2-hydroxy-3,3-dimethyl-4-phosphonooxybutanoyl]amino]propanoylamino]ethyl] decanethioate |
InChI |
InChI=1S/C21H41N2O8PS/c1-4-5-6-7-8-9-10-11-18(25)33-15-14-22-17(24)12-13-23-20(27)19(26)21(2,3)16-31-32(28,29)30/h19,26H,4-16H2,1-3H3,(H,22,24)(H,23,27)(H2,28,29,30)/t19-/m0/s1 |
Clé InChI |
WBQLWGUAQDSZRE-IBGZPJMESA-N |
SMILES isomérique |
CCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)O)O |
SMILES |
CCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)O)O |
SMILES canonique |
CCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-2-[[(2S)-2-[[2-[[(2R,3S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-N-[(2S)-1-amino-1-oxo-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-4-methylpentanamide](/img/structure/B1244158.png)
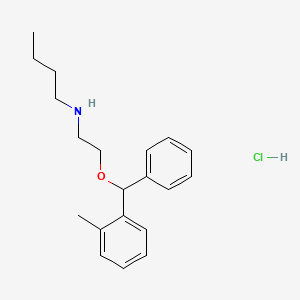

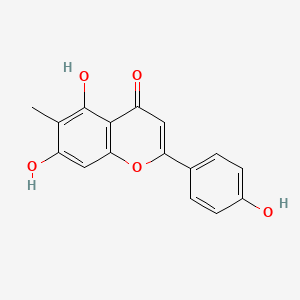


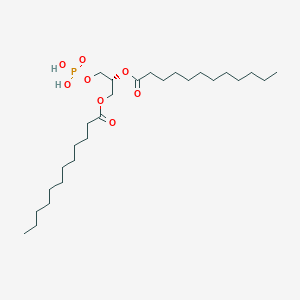
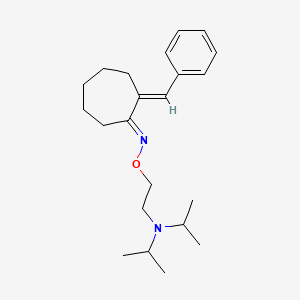

![(2E)-2-[(5-methoxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]hydrazinecarbothioamide](/img/structure/B1244176.png)
![4-{(2E)-2-[(2-chloroquinolin-3-yl)methylidene]hydrazinyl}benzoic acid](/img/structure/B1244177.png)
![4-chloro-6-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]pyrimidin-5-amine](/img/structure/B1244178.png)
